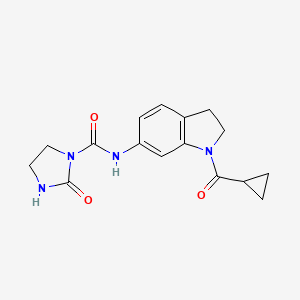
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-oxoimidazolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-oxoimidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C16H18N4O3 and its molecular weight is 314.345. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-oxoimidazolidine-1-carboxamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C18H19N3O4, with a molecular weight of approximately 341.367 g/mol. The compound features an indole core linked to an imidazolidine ring, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H19N3O4 |
| Molecular Weight | 341.367 g/mol |
| Purity | Typically 95% |
The biological activity of this compound is primarily attributed to its ability to modulate specific enzymatic pathways and receptor interactions. It is hypothesized that the compound may exert its effects through:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
- Receptor Binding : Interaction with cellular receptors, influencing signal transduction mechanisms.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study highlighted the effectiveness of related indole derivatives in inhibiting cell proliferation in various cancer cell lines, including colon and breast cancer cells.
Case Study : In vitro assays demonstrated that the compound inhibited tumor growth in xenograft models, showcasing its potential as an anticancer agent. The compound's effectiveness was compared against established chemotherapeutics, revealing comparable or superior potency at certain concentrations.
Anti-inflammatory Effects
The compound has also shown promise in anti-inflammatory applications. Research indicates that it may reduce the production of pro-inflammatory cytokines, thus mitigating inflammatory responses in cellular models.
Comparative Studies
To assess the unique biological activities of this compound, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Indomethacin | Anti-inflammatory | |
| Tryptophan | Neuroprotective | |
| N-(phenylcarbamothioyl)-2-napthamide | Claudin-1 inhibitor |
Research Findings
Multiple studies have focused on the structure-activity relationship (SAR) of compounds related to this compound. These studies have elucidated how modifications in the chemical structure influence biological activity and pharmacokinetics.
Key Findings:
- Dose-response relationships : Compounds showed significant activity at concentrations as low as 12.5 μM in various assays.
- Cytotoxicity assessments : Evaluations against normal cell lines indicated selective toxicity towards cancer cells, highlighting therapeutic potential with minimized side effects.
- Pharmacokinetic profiles : Initial studies suggest favorable absorption and distribution characteristics, essential for effective therapeutic use.
Eigenschaften
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c21-14(11-1-2-11)19-7-5-10-3-4-12(9-13(10)19)18-16(23)20-8-6-17-15(20)22/h3-4,9,11H,1-2,5-8H2,(H,17,22)(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYSFNXIMVXSTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)N4CCNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














